molecular formula C17H25N3O3 B1405889 Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate CAS No. 1630096-63-7

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

Cat. No. B1405889
CAS RN: 1630096-63-7
M. Wt: 319.4 g/mol
InChI Key: KWAUUVCWNJQLCT-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate” is a chemical compound with the CAS Number: 1630096-63-7 and Linear Formula: C17H25N3O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21) . The molecular weight is 319.4 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 99 - 100 degrees Celsius .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds structurally related to "Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate" have been synthesized and evaluated for their antitumor activities. For example, derivatives of methyl 2-acetamido propanoates with specific substitutions have shown selective anti-tumor activities in vitro. The synthesis involves the use of L-tyrosine methyl ester and D-tyrosine ethyl ester, with the antitumor activity being attributed partly to the R-configuration of these compounds (Xiong Jing, 2011).

Antimicrobial and Anticholinesterase Activities

Some newly synthesized derivatives of acetamide and propanoate have been evaluated for their antimicrobial and anticholinesterase activities. These activities are crucial for developing new therapeutic agents. Although specific to certain structural derivatives, this research underscores the potential of such compounds in scientific applications beyond their initial scope (L. Yurttaş et al., 2015).

H1-Antihistaminic Agents

Novel quinazolinone derivatives, including those with methylpiperazinyl groups, have been synthesized and shown promising H1-antihistaminic activity. These compounds offer a basis for developing new classes of H1-antihistaminic agents with potentially lower sedation effects compared to existing medications, highlighting the diverse therapeutic applications of such molecular frameworks (V. Alagarsamy & P. Parthiban, 2013).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,16H,8-12H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAUUVCWNJQLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
Reactant of Route 2
Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
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Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate

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